molecular formula C11H11N3O2 B1295688 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole CAS No. 13788-94-8

3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

Cat. No. B1295688
CAS RN: 13788-94-8
M. Wt: 217.22 g/mol
InChI Key: ULPBJGVRVXWECP-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles, which are heterocyclic aromatic organic compounds featuring a five-membered ring with two adjacent nitrogen atoms. The compound is characterized by the presence of a nitro group attached to the phenyl ring, which can significantly influence its chemical and physical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds. In the case of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine, a new synthetic approach was developed by condensing 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis, which improved upon the known method using acetic acid . Another related compound, (E)-3-(3-(4-nitrophenyl)triaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile, was synthesized using a green and straightforward procedure involving a coupling reaction between 4-nitrophenyl diazonium chloride and 5-aminopyrazole-4-carbonitrile .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as IR, NMR, and X-ray diffraction. For instance, the structure of 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole was determined using these methods, and the molecular geometry was further analyzed using density functional theory (DFT) calculations . Similarly, the structure of (E)-3-(3-(4-nitrophenyl)triaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile was confirmed by spectroscopic studies and theoretical calculations .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive functional groups. For example, ruthenium(II) complexes of 4-arylazo-3,5-dimethylpyrazole were found to bind nitric oxide, resulting in an increase in fluorescence, indicating potential applications in NO photodelivery . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, which affect the electron density and stability of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The presence of substituents such as nitro groups can affect the compound's basicity, as seen in the pKa measurements and theoretical calculations of 1-nitroaryl-4,5-dihydropyrazoles . Additionally, the small energy gap between the frontier molecular orbitals of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid suggests nonlinear optical activity . The electronic properties, such as HOMO and LUMO energies, are also crucial in determining the chemical behavior and potential applications of these compounds .

Scientific Research Applications

Nonlinear Optical Materials

  • Scientific Field : Physics and Material Science .
  • Application Summary : 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole (DMNP) is used as a nonlinear optical material . Nonlinear optical materials are crucial for the manipulation of light in various applications, including telecommunications and laser technology.
  • Methods of Application : DMNP was deuterated to suppress its absorption in the 1 μm wavelength region . Deuteration of the pyrazole part, including the two methyl moieties, proved to be more effective than deuteration of the phenyl part (benzene ring) in reducing the IR absorption .
  • Results : A good correlation was confirmed between the temperature elevation under laser irradiation and IR absorption .

Anti-Cancer Agents

  • Scientific Field : Medicinal Chemistry and Oncology .
  • Application Summary : Pyrazolyl-chalcone derivatives of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole have been synthesized and tested for their anti-cancer activity .
  • Methods of Application : The compounds were synthesized via Claisen–Schmidt condensation reaction of 4-acetylpyrazole derivatives with the corresponding aldehydes . The anti-cancer activity of the prepared compounds was tested against four human cancer cell lines .
  • Results : 1-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-3-(p-tolyl)prop-2-en-1-one emerged as the most promising compound with IC50 values of 44.3 µg/cm3 against A549 (lung carcinoma) and 57.9 µg/cm3 against HePG2 (human hepatocellular carcinoma cell line) .

Antimicrobial Agents

  • Scientific Field : Medicinal Chemistry and Microbiology .
  • Application Summary : Pyrazolyl-chalcone derivatives of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole have been synthesized and tested for their antimicrobial activity .
  • Methods of Application : The compounds were synthesized via Claisen–Schmidt condensation reaction of 4-acetylpyrazole derivatives with the corresponding aldehydes . The in vitro antimicrobial activities of the novel compounds were evaluated .
  • Results : 3-(2,4-Dimethoxyphenyl)-1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]prop-2-en-1-one gave the highest antibacterial activity (20 mm) against B. mycoides .

Synthesis of 1,3,4-Thiadiazole Derivatives

  • Scientific Field : Organic Chemistry .
  • Application Summary : “3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole” is used as a precursor in the synthesis of a new series of 1,3,4-thiadiazole derivatives .
  • Methods of Application : The compound “N-(4-Nitrophenyl)acetohydrazonoyl bromide” and “1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one” were used as precursors in the synthesis of new series of 1,3,4-thiadiazole derivatives .
  • Results : The newly synthesized compounds were evaluated as antimicrobial agents .

Synthesis of Pyrazolyl-Chalcone Derivatives

  • Scientific Field : Organic Chemistry .
  • Application Summary : “3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole” is used in the synthesis of pyrazolyl-chalcone derivatives .
  • Methods of Application : The compounds were synthesized via Claisen–Schmidt condensation reaction of 4-acetylpyrazole derivatives with the corresponding aldehydes .
  • Results : The newly synthesized compounds were evaluated for their antimicrobial and anti-cancer activities .

Suppression of Absorption in Nonlinear Optical Materials

  • Scientific Field : Physics and Material Science .
  • Application Summary : “3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole” is deuterated to suppress its absorption in the 1 μm wavelength region .
  • Methods of Application : The compound was deuterated, and three deuterated derivatives were synthesized .
  • Results : The deuteration of the pyrazole part, including the two methyl moieties, proved to be more effective than deuteration of the phenyl part (benzene ring) in reducing the IR absorption .

Synthesis of 1,3,4-Thiadiazole Derivatives

  • Scientific Field : Organic Chemistry .
  • Application Summary : “3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole” is used as a precursor in the synthesis of a new series of 1,3,4-thiadiazole derivatives .
  • Methods of Application : The compound “N-(4-Nitrophenyl)acetohydrazonoyl bromide” and “1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one” were used as precursors in the synthesis of new series of 1,3,4-thiadiazole derivatives .
  • Results : The newly synthesized compounds were evaluated as antimicrobial agents .

Synthesis of Pyrazolyl-Chalcone Derivatives

  • Scientific Field : Organic Chemistry .
  • Application Summary : “3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole” is used in the synthesis of pyrazolyl-chalcone derivatives .
  • Methods of Application : The compounds were synthesized via Claisen–Schmidt condensation reaction of 4-acetylpyrazole derivatives with the corresponding aldehydes .
  • Results : The newly synthesized compounds were evaluated for their antimicrobial and anti-cancer activities .

Suppression of Absorption in Nonlinear Optical Materials

  • Scientific Field : Physics and Material Science .
  • Application Summary : “3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole” is deuterated to suppress its absorption in the 1 μm wavelength region .
  • Methods of Application : The compound was deuterated, and three deuterated derivatives were synthesized .
  • Results : The deuteration of the pyrazole part, including the two methyl moieties, proved to be more effective than deuteration of the phenyl part (benzene ring) in reducing the IR absorption .

properties

IUPAC Name

3,5-dimethyl-1-(4-nitrophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-8-7-9(2)13(12-8)10-3-5-11(6-4-10)14(15)16/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPBJGVRVXWECP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291403
Record name 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole
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Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

CAS RN

13788-94-8
Record name 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole
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Record name 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole
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Record name 13788-94-8
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Record name 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole
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